Edronax

Vue d'ensemble

Description

Edronax, also known as reboxetine, is a selective norepinephrine reuptake inhibitor. It is primarily used as an antidepressant for the treatment of major depressive disorder. This compound has also been used off-label for panic disorder and attention deficit hyperactivity disorder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of reboxetine involves several key steps. One of the primary synthetic routes includes the Sharpless epoxidation chemistry, followed by an enzymatic process to selectively protect a primary alcohol. The final step involves the construction of the chiral morpholine .

Industrial Production Methods: Industrial production of reboxetine typically involves the enantiospecific synthesis route to ensure high purity and yield. This method has been optimized to reduce waste and improve environmental metrics, making it a more sustainable process .

Types of Reactions:

Oxidation: Reboxetine can undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions can be used to modify the phenyl ring or the ethoxy group.

Substitution: Substitution reactions are common in the synthesis of reboxetine, especially during the formation of the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various intermediates that lead to the final product, reboxetine. These intermediates are crucial for ensuring the correct stereochemistry and purity of the final compound .

Applications De Recherche Scientifique

Chemistry: Reboxetine is used as a reference compound in the development of new selective norepinephrine reuptake inhibitors. Its synthesis and reaction pathways are studied to develop more efficient and environmentally friendly methods .

Biology: In biological research, reboxetine is used to study the role of norepinephrine in mood regulation and other neurological functions. It serves as a tool to understand the mechanisms underlying depression and anxiety disorders .

Medicine: Medically, reboxetine is used to treat major depressive disorder and has shown promise in treating panic disorder and attention deficit hyperactivity disorder. Its effectiveness and safety profile are subjects of ongoing research .

Industry: In the pharmaceutical industry, reboxetine is used as a benchmark for developing new antidepressants. Its production methods are continually optimized to improve yield and reduce environmental impact .

Mécanisme D'action

Reboxetine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter, in the brain. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on mood regulation. Reboxetine does not significantly affect the reuptake of serotonin or dopamine, making it relatively selective in its action .

Comparaison Avec Des Composés Similaires

Desipramine: Another norepinephrine reuptake inhibitor but with a broader spectrum affecting serotonin and dopamine.

Atomoxetine: Primarily used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake but has different pharmacokinetics.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor that affects both neurotransmitters more equally.

Uniqueness: Reboxetine’s selectivity for norepinephrine reuptake inhibition sets it apart from other antidepressants that often affect multiple neurotransmitters. This selectivity can result in a different side effect profile and efficacy in treating specific disorders .

Activité Biologique

Edronax, known generically as reboxetine, is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Mechanism of Action:

Reboxetine selectively inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft. Unlike many antidepressants that also affect serotonin levels, reboxetine's action is predominantly on norepinephrine, which is believed to play a crucial role in mood regulation and emotional response .

Metabolism:

Reboxetine is primarily metabolized by the cytochrome P450 3A4 enzyme. In vitro studies indicate that it has minimal inhibitory effects on other CYP isoenzymes, suggesting a lower potential for drug interactions compared to other antidepressants . Notably, co-administration with CYP3A4 inhibitors like ketoconazole can significantly increase plasma concentrations of reboxetine .

Table 1: Pharmacokinetic Profile of Reboxetine

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 13 hours |

| Peak plasma concentration | 2-4 hours post-dose |

| Metabolism | CYP3A4 |

| Excretion | Renal (urine) |

Treatment of Major Depression

A systematic review of clinical trials indicates that reboxetine is less effective than selective serotonin reuptake inhibitors (SSRIs) for treating major depression. In a meta-analysis involving over 4,000 patients, reboxetine demonstrated a lower response rate compared to both placebo and SSRIs .

Table 2: Summary of Clinical Trials on Reboxetine

| Study Type | Number of Patients | Duration (weeks) | Response Rate (%) | Comparison Group |

|---|---|---|---|---|

| Placebo-controlled | 2256 | 8 | 30 | Placebo |

| Active-controlled | 2641 | Variable | 35 | SSRIs |

Case Studies

Several case studies highlight the variable efficacy of reboxetine in clinical settings:

- Case Study 1: A 57-year-old male with bipolar depression showed marked improvement after adding reboxetine to his existing treatment regimen. Initially unresponsive, he experienced significant functional recovery after three days of treatment .

- Case Study 2: A pilot study focusing on elderly patients indicated that while some tolerated reboxetine well, others experienced adverse effects such as increased heart rate and agitation .

Adverse Effects

Common adverse effects associated with this compound include:

- Cardiovascular: Tachycardia and hypertension.

- Psychiatric: Anxiety, agitation, and suicidal ideation.

- Gastrointestinal: Nausea and vomiting.

- Sexual Dysfunction: Ejaculation disorders and erectile dysfunction .

Long-Term Safety

Long-term studies have shown that while many patients tolerate reboxetine over extended periods, there are concerns regarding its safety in specific populations, particularly children and adolescents, where it is contraindicated due to increased risk of suicidal behavior .

Table 3: Summary of Adverse Effects in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 15 |

| Tachycardia | 20 |

| Anxiety | 10 |

| Sexual Dysfunction | 12 |

Propriétés

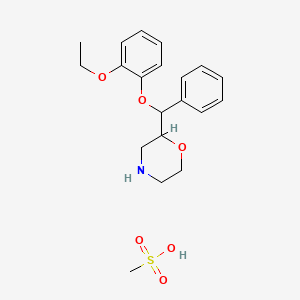

IUPAC Name |

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50917492 | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93851-87-7 | |

| Record name | Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Edronax (Reboxetine) interact with its target and what are the downstream effects?

A1: this compound, also known as Reboxetine, is a selective noradrenaline reuptake inhibitor (NARI). [, , ] It exerts its antidepressant effect by selectively binding to the norepinephrine (NE) transporter, effectively blocking the reuptake of extracellular NE back into presynaptic terminals. [] This leads to an increased concentration of NE in the synaptic cleft, enhancing noradrenergic neurotransmission. [, ] This mechanism is believed to contribute to its mood-elevating effects. [, ]

Q2: What is the structural characterization of Reboxetine?

A2: Reboxetine's molecular formula is C19H23NO3S. [] Its molecular weight is 345.45 g/mol. [] While the provided abstracts do not offer specific spectroscopic data, its structure consists of a morpholine ring linked to a phenylmethyl group via an ethoxyphenoxy bridge. []

Q3: Has Reboxetine been compared to other antidepressants in clinical trials?

A3: Yes, studies have compared the efficacy and tolerability of Reboxetine with other antidepressants. One study found that Reboxetine demonstrated comparable efficacy to Citalopram, a selective serotonin reuptake inhibitor (SSRI), in reducing depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D). [] Notably, the study highlighted distinct side effect profiles between the two drugs. []

Q4: What are the potential advantages of Reboxetine's selectivity for the norepinephrine transporter?

A4: The selectivity of Reboxetine for the NE transporter is a key aspect of its pharmacological profile. [] This targeted action is thought to contribute to its potentially favorable side effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). [] TCAs often interact with multiple receptors, leading to a wider range of side effects. []

Q5: What are some of the challenges encountered in the development of Reboxetine as an antidepressant?

A5: Despite promising preclinical and initial clinical data, Reboxetine's path to becoming a widely available antidepressant has faced challenges. Although granted a preliminary letter of approval in 1999 by the U.S. Food and Drug Administration (FDA), subsequent clinical trials led to a letter of non-approval. [] The exact reasons for this decision remain unclear. []

Q6: Are there any concerns regarding the transparency of research data related to Reboxetine?

A6: Yes, there have been concerns raised about the transparency of Reboxetine research data. The Institute for Quality and Efficiency in Health Care (IQWiG) in Germany accused Pfizer, the manufacturer of this compound (Reboxetine), of withholding complete data from clinical trials. [] This lack of transparency was criticized, as it could hinder informed decision-making for both healthcare providers and patients. []

Q7: Beyond its antidepressant effects, are there other potential applications being investigated for Reboxetine?

A7: While primarily recognized for its potential as an antidepressant, Reboxetine's pharmacological properties have sparked interest in other areas of research. Its role in influencing social behavior has been explored. One study observed improvements in social functioning in patients treated with Reboxetine compared to those treated with fluoxetine. [, ] This suggests possible applications in conditions where social dysfunction is a prominent feature. Furthermore, Reboxetine has proven valuable as a pharmacological tool in preclinical studies investigating the complexities of depressive disorders and the role of the noradrenergic system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.